tert-butyl N-{[3-(chlorosulfonyl)phenyl]methyl}carbamate
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Overview
Description
tert-Butyl N-{[3-(chlorosulfonyl)phenyl]methyl}carbamate: is a chemical compound with the molecular formula C12H16ClNO4S and a molecular weight of 305.78 g/mol . It is a carbamate derivative, which is often used in organic synthesis and as a protecting group for amines .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-{[3-(chlorosulfonyl)phenyl]methyl}carbamate typically involves the reaction of tert-butyl carbamate with 3-(chlorosulfonyl)benzyl chloride under basic conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium carbonate to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but may include additional steps for purification and quality control to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: tert-Butyl N-{[3-(chlorosulfonyl)phenyl]methyl}carbamate can undergo nucleophilic substitution reactions where the chlorosulfonyl group is replaced by other nucleophiles such as amines or alcohols.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines or alcohols in the presence of a base like triethylamine.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products:
Substitution Reactions: Products depend on the nucleophile used.
Hydrolysis: Yields the corresponding amine and tert-butyl carbamate.
Scientific Research Applications
Chemistry:
- Used as a protecting group for amines in peptide synthesis .
- Employed in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology and Medicine:
- Investigated for its potential use in drug development due to its ability to modify biological molecules .
Industry:
Mechanism of Action
The mechanism of action of tert-butyl N-{[3-(chlorosulfonyl)phenyl]methyl}carbamate involves its ability to act as a protecting group for amines. The carbamate group can be selectively removed under specific conditions, allowing for the controlled release of the amine . This property is particularly useful in peptide synthesis, where selective protection and deprotection of functional groups are crucial .
Comparison with Similar Compounds
tert-Butyl carbamate: Used as a protecting group for amines and can be removed under acidic conditions.
tert-Butyl (3-(bromomethyl)phenyl)carbamate: Similar structure but with a bromomethyl group instead of a chlorosulfonyl group.
Uniqueness: tert-Butyl N-{[3-(chlorosulfonyl)phenyl]methyl}carbamate is unique due to the presence of the chlorosulfonyl group, which allows for specific chemical reactions that are not possible with other carbamate derivatives . This makes it a valuable compound in organic synthesis and industrial applications .
Properties
Molecular Formula |
C12H16ClNO4S |
---|---|
Molecular Weight |
305.78 g/mol |
IUPAC Name |
tert-butyl N-[(3-chlorosulfonylphenyl)methyl]carbamate |
InChI |
InChI=1S/C12H16ClNO4S/c1-12(2,3)18-11(15)14-8-9-5-4-6-10(7-9)19(13,16)17/h4-7H,8H2,1-3H3,(H,14,15) |
InChI Key |
ZHZTYLZUHTZGAM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC(=CC=C1)S(=O)(=O)Cl |
Origin of Product |
United States |
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